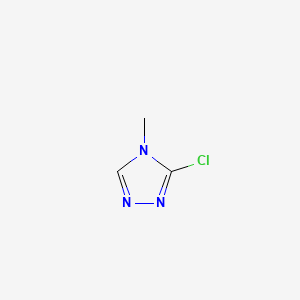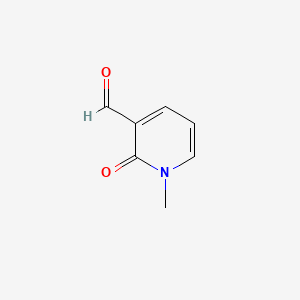![molecular formula C13H9NOS B1345788 2-フェニルチエノ[3,2-c]ピリジン-4(5H)-オン CAS No. 690636-03-4](/img/structure/B1345788.png)
2-フェニルチエノ[3,2-c]ピリジン-4(5H)-オン
概要
説明
2-Phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
科学的研究の応用
2-phenylthieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to form stable, high-efficiency emitting layers.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs targeting various biological pathways.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
作用機序
Target of Action
The primary target of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is the PTP4A3 tyrosine phosphatase . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 tyrosine phosphatase, inhibiting its activity
Result of Action
The inhibition of PTP4A3 tyrosine phosphatase by 2-phenylthieno[3,2-c]pyridin-4(5H)-one has been associated with potent cytotoxicity against human ovarian and breast cancer cells grown as spheroids . This suggests that the compound could have potential applications in cancer therapy.
生化学分析
Biochemical Properties
2-phenylthieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with phosphatases, particularly PTP4A3 phosphatase . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways, which are crucial for various cellular functions.
Cellular Effects
The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP4A3 phosphatase by this compound can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PTP4A3 phosphatase, inhibiting its activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained phosphorylation and activation of downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PTP4A3 phosphatase, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PTP4A3 phosphatase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects.
Metabolic Pathways
2-phenylthieno[3,2-c]pyridin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with PTP4A3 phosphatase can influence the phosphorylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-phenylthieno[3,2-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can influence gene expression, while localization to the cytoplasm can affect signaling pathways and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of substituted 2-aminothiophenes and 2-bromopyridines under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination to form the desired fused ring system .
Industrial Production Methods
Industrial production of 2-phenylthieno[3,2-c]pyridin-4(5H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products .
化学反応の分析
Types of Reactions
2-phenylthieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
類似化合物との比較
Similar Compounds
4-Phenylthieno[3,2-c]pyridine: Similar in structure but lacks the carbonyl group at the 4-position.
2-Phenylpyridine: Contains a pyridine ring fused to a phenyl group but lacks the thiophene ring.
Uniqueness
2-phenylthieno[3,2-c]pyridin-4(5H)-one is unique due to its fused ring system that combines both thiophene and pyridine rings with a carbonyl group. This structure imparts distinct electronic properties, making it valuable in applications such as OLEDs and medicinal chemistry .
特性
IUPAC Name |
2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLOCLKUBNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593856 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690636-03-4 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)












